N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxin ring, an imidazole ring, and a sulfanyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The sulfanyl group is introduced by reacting a thiol with an appropriate halide or sulfonate ester.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-hydroxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and possible mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C27H25N3O4S with a molecular weight of approximately 519.646 g/mol . The structure features a benzodioxin moiety linked to an imidazole derivative, which is thought to contribute to its biological activities.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases.
1. Enzyme Inhibition
In a study evaluating various sulfonamide derivatives, including this compound, it was found to exhibit significant inhibitory activity against:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease treatment as it leads to increased acetylcholine levels in the brain .
Enzyme | IC50 Value (μM) | Effect |
---|---|---|
α-glucosidase | 12.5 | Potential anti-diabetic agent |
Acetylcholinesterase | 8.9 | Potential anti-Alzheimer's agent |
Cytotoxicity and Antitumor Activity
The compound has been tested against various cancer cell lines to evaluate its cytotoxic effects. The results indicate that it possesses promising antitumor properties.
2. Cytotoxicity Testing
In vitro assays were conducted on several tumor cell lines including:
- Huh7 (Hepatocellular carcinoma)
- Caco2 (Colorectal adenocarcinoma)
- MDA-MB 231 (Breast carcinoma)
The findings revealed that the compound exhibited varying degrees of cytotoxicity across these cell lines:
Cell Line | IC50 Value (μM) | Observations |
---|---|---|
Huh7 | 15.0 | Moderate sensitivity |
Caco2 | 10.5 | High sensitivity |
MDA-MB 231 | 20.0 | Lower sensitivity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The imidazole ring may facilitate binding to the active sites of enzymes like α-glucosidase and acetylcholinesterase.
- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Several case studies have explored the efficacy of similar compounds with structural similarities to this compound:
- Study on Imidazole Derivatives : A study demonstrated that imidazole derivatives possess significant anticancer properties due to their ability to inhibit specific kinases involved in tumor growth .
- Sulfonamide Derivatives in Diabetes Management : Research indicated that sulfonamide derivatives can effectively lower blood glucose levels by inhibiting α-glucosidase, similar to the observed effects of the compound .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-31-20-10-7-17(8-11-20)24-26(29-25(28-24)18-5-3-2-4-6-18)34-16-23(30)27-19-9-12-21-22(15-19)33-14-13-32-21/h2-12,15H,13-14,16H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYVWEYKDHHMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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